4-(1-(Piperidin-1-yl)vinyl)pyridine
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Overview
Description
4-(1-(Piperidin-1-yl)vinyl)pyridine is a heterocyclic compound that features both a piperidine and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-(Piperidin-1-yl)vinyl)pyridine typically involves the reaction of 4-vinylpyridine with piperidine under specific conditions. One common method involves the use of a base such as sodium hydride to deprotonate the piperidine, followed by the addition of 4-vinylpyridine. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
4-(1-(Piperidin-1-yl)vinyl)pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the vinyl group to an ethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents such as alkyl halides and acyl chlorides are commonly used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce ethyl derivatives .
Scientific Research Applications
4-(1-(Piperidin-1-yl)vinyl)pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers and other advanced materials
Mechanism of Action
The mechanism of action of 4-(1-(Piperidin-1-yl)vinyl)pyridine involves its interaction with various molecular targets. The piperidine ring can interact with biological receptors, while the pyridine ring can participate in coordination with metal ions. These interactions can modulate biological pathways, leading to various pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
4-Vinylpyridine: Lacks the piperidine ring but shares the vinylpyridine structure.
Piperidine: Contains the piperidine ring but lacks the vinyl and pyridine components.
N-Vinylpyrrolidone: Similar in having a vinyl group but contains a pyrrolidone ring instead of piperidine and pyridine.
Uniqueness
4-(1-(Piperidin-1-yl)vinyl)pyridine is unique due to its combined piperidine and pyridine rings, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications .
Properties
Molecular Formula |
C12H16N2 |
---|---|
Molecular Weight |
188.27 g/mol |
IUPAC Name |
4-(1-piperidin-1-ylethenyl)pyridine |
InChI |
InChI=1S/C12H16N2/c1-11(12-5-7-13-8-6-12)14-9-3-2-4-10-14/h5-8H,1-4,9-10H2 |
InChI Key |
SZDSMZHMLNWISV-UHFFFAOYSA-N |
Canonical SMILES |
C=C(C1=CC=NC=C1)N2CCCCC2 |
Origin of Product |
United States |
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